1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol
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Description
1-(2,5-Dimethyl-phenyl)-1H-tetrazole-5-thiol (DMPT) is a synthetic organic compound and a derivative of tetrazole. It is a highly reactive and versatile compound that has been used in a variety of scientific research applications. DMPT is a colorless solid with a melting point of about 152°C, and is soluble in alcohol, ether, and chloroform. It has a wide range of applications in the fields of organic synthesis, analytical chemistry, and biochemistry.
Scientific Research Applications
Catalysis and Synthesis
1-Phenyl-1H-tetrazole-5-thiol (PT-thiol) demonstrates versatility in catalysis, particularly in the Markovnikov-selective formal hydroamination of styrenyl compounds. This process, facilitated by catalytic amounts of Ga(OTf)3, efficiently produces tetrazolothione moieties, showcasing an atom-economical approach. The transformation is believed to involve hydrothiolation followed by rearrangement to the observed hydroamination products (Savolainen et al., 2014).
Organometallic Complexes
The bonding behavior of organotin(IV) complexes with 1-phenyl-1H-tetrazole-5-thiolato heterocycles has been comprehensively studied. X-ray determinations of various SnR3L and SnR2L2 complexes, including a detailed analysis of dimethylbis(1-phenyl-1H-tetrazole-5-thiolate)tin(IV), provide insights into the metal-ligand interaction in these organotin(IV) derivatives (Jiménez-Sandoval et al., 1997). Additionally, new organoantimony(V) complexes with 1-phenyl-1H-tetrazole-5-thiol have been synthesized and characterized, showing unique geometric structures and weak intermolecular interactions (Ma et al., 2006).
Polymerization and Material Science
Dimerization of 1-phenyl-1H-tetrazole-5-thiol in alkaline methanol solution has been achieved using metalloporphyrin catalysts. The process and resulting product, 1,2-bis(1-phenyl-1H-tetrazol-5-yl)disulfane, were characterized by various spectroscopic analyses, providing insight into the formation of novel materials (Yahong et al., 2012). Furthermore, the title compound 2,2'-Bis(1-phenyl-1H-tetrazol-5-ylsulfanyl) ether demonstrates interesting structural properties, potentially relevant in material science applications (Wang et al., 2005).
Corrosion Inhibition
Tetrazole derivatives, including 1-phenyl-1H-tetrazole-5-thiol, have been studied for their corrosion inhibition properties. These compounds exhibit significant inhibition efficiency for metals such as aluminum in acidic solutions, with the performance depending on the type of functional groups substituted on the tetrazole ring. The adsorption of these compounds on metal surfaces follows Langmuir adsorption isotherm, indicating a mixed physisorption and chemisorption mechanism (Khaled & Al‐qahtani, 2009).
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-6-3-4-7(2)8(5-6)13-9(14)10-11-12-13/h3-5H,1-2H3,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHXMIIPBQNZTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=S)N=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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